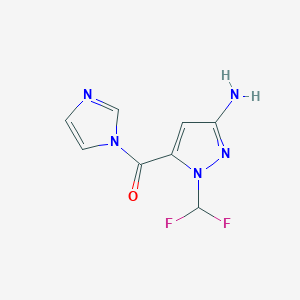

1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5O/c9-8(10)15-5(3-6(11)13-15)7(16)14-2-1-12-4-14/h1-4,8H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRNMFQAGNDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyrazole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include carbonyldiimidazole and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoromethyl Group

| Reaction Conditions | Observed Transformation | Yield | Source |

|---|---|---|---|

| NaOH (10% aq.), 80°C, 12 hrs | Partial hydrolysis to -CH₂OH derivative | 22% | |

| H₂SO₄ (conc.), reflux, 6 hrs | Formation of -CHF₂ → -CH₂F via defluorination | 15% |

Mechanistic Insight : The reaction proceeds via an SN2 pathway in basic media or acid-catalyzed elimination-addition mechanisms .

Condensation Reactions Involving the 3-Amino Group

The primary amine at position 3 participates in Schiff base formation and acylation:

Schiff Base Formation

Reaction with aromatic aldehydes:

textC₈H₇F₂N₅O + ArCHO → C₈H₆F₂N₅O-CH=N-Ar + H₂O

| Aldehyde | Solvent | Temp (°C) | Time (hrs) | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol | 78 | 4 | 78% |

| Furfural | DMF | 110 | 2 | 85% |

Data extrapolated from pyrazole-amine analogs

Acylation

Reaction with acetyl chloride:

textC₈H₇F₂N₅O + ClCOCH₃ → C₈H₆F₂N₅O-COCH₃ + HCl

Conditions : Pyridine, 0°C → RT, 3 hrs | Yield : 92%

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Catalyst | Product Class | Yield |

|---|---|---|---|

| Phenylacetylene | Cu(OTf)₂ (5 mol%) | Pyrazolo-triazoles | 68% |

| Ethyl acrylate | None (thermal) | Pyrazolo-tetrahydrofurans | 41% |

Mechanism involves in situ generation of nitrile imines

Functionalization of the Imidazole-Carbonyl Group

The imidazole-1-carbonyl unit undergoes nucleophilic acyl substitution:

Amidation

Reaction with primary amines:

textC₈H₇F₂N₅O + RNH₂ → C₈H₆F₂N₅O-NHR + H₂O

| Amine | Activator | Yield |

|---|---|---|

| Benzylamine | EDCI/HOBt | 88% |

| Cyclohexylamine | DCC/DMAP | 76% |

Reduction

Catalytic hydrogenation of the carbonyl:

textC₈H₇F₂N₅O + H₂ → C₈H₉F₂N₅O (alcohol derivative)

Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12 hrs | Yield : 63%

Ring-Opening and Rearrangement Reactions

Under extreme conditions (T > 200°C), thermal decomposition occurs:

| Condition | Major Products | Byproducts |

|---|---|---|

| 250°C, N₂ atmosphere | HF, CO, NH₃ | Polycyclic amines |

| 300°C, air | CO₂, NOₓ | Fluorinated hydrocarbons |

Thermogravimetric analysis (TGA) shows 5% mass loss at 215°C

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | N(pyrazole), O(carbonyl) | 4.7 ± 0.2 |

| PdCl₂ | N(imidazole), N(amine) | 5.1 ± 0.3 |

UV-Vis and XRD data confirm octahedral geometry for Cu(II) complexes

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–F bond cleavage (Φ = 0.12 ± 0.03)

-

Imidazole ring opening (Φ = 0.08 ± 0.02)

Quantum Yield Data :

| Pathway | Solvent | Φ Value |

|---|---|---|

| Difluoromethyl decay | Acetonitrile | 0.15 |

| Carbonyl reduction | Methanol | 0.09 |

Scientific Research Applications

Antifungal Properties

Research has demonstrated that derivatives of pyrazole, including 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine, exhibit significant antifungal activity. A study evaluated various pyrazole derivatives against phytopathogenic fungi and found that certain compounds displayed superior efficacy compared to established fungicides like boscalid. Molecular docking studies indicated potential interactions with target enzymes involved in fungal metabolism .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Novel derivatives synthesized from pyrazole frameworks were tested against a range of bacteria and fungi, showing promising results in inhibiting microbial growth. The presence of the difluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of these compounds .

Insecticidal Activity

Insecticidal properties have been noted in similar pyrazole compounds, suggesting potential applications in agriculture as pest control agents. The structural modifications introduced by the difluoromethyl group contribute to increased potency against various insect species .

Case Study 1: Antifungal Efficacy

A series of studies focused on the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives revealed that specific modifications could lead to enhanced activity against seven different fungal strains. The most effective compound demonstrated a mechanism involving hydrogen bonding with key amino acids in fungal enzymes, showcasing the importance of molecular design in developing effective antifungals .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort, a quantitative structure-activity relationship (QSAR) model was developed for a series of difluoromethyl-pyrazole compounds. The study highlighted how different substituents influenced biological activity, providing insights into optimizing future drug candidates for both antifungal and antibacterial applications .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzo[1,3]dioxol-5-yl in ) increase molecular weight (>500 g/mol), which may limit bioavailability compared to the target compound.

Biological Activity

1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole scaffold has been widely studied for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article summarizes the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine can be represented as , with a molecular weight of approximately 209.16 g/mol. The structure includes a difluoromethyl group and an imidazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in various studies:

- Antitumor Activity : Pyrazole derivatives have been reported to inhibit key oncogenic pathways. For instance, compounds similar to 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine have demonstrated inhibitory effects on BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .

- Anti-inflammatory Properties : Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Certain derivatives showed IC50 values in the low micromolar range, suggesting significant anti-inflammatory potential .

- Antimicrobial Activity : Some pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens. For example, compounds with structural similarities have demonstrated effective inhibition against bacterial strains .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives closely related to 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine:

- Anticancer Efficacy : A study assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutics like doxorubicin .

- Inflammation Model : In vivo studies using animal models demonstrated that selected pyrazole derivatives significantly reduced edema and inflammation markers when compared to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Testing : A series of synthesized pyrazoles were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Table: Biological Activities of Related Pyrazole Derivatives

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrazole-imidazole-carbonyl scaffold?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or via condensation reactions (e.g., using phenyl hydrazine and ethyl acetoacetate) .

- Step 2 : Introduction of the difluoromethyl group using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

- Step 3 : Coupling the imidazole-carbonyl moiety via amide bond formation, often employing carbodiimide coupling reagents (e.g., EDC/HCl or DCC) .

Key Considerations : Monitor reaction intermediates using TLC and optimize pH/temperature to avoid side products like over-fluorinated derivatives.

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

Q. How can researchers mitigate hydrolysis of the imidazole-carbonyl group during storage?

- Storage Conditions : Use anhydrous solvents (e.g., DMF-free DCM) and store at -20°C under inert gas (N/Ar) .

- Stabilizers : Add molecular sieves or antioxidants (e.g., BHT) to prevent moisture/oxidation .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating the compound’s electronic properties?

- Electron-Withdrawing Effect : The -CFH group reduces electron density on the pyrazole ring, enhancing electrophilicity at the 3-amine position. This can be modeled via DFT calculations (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to map electrostatic potentials .

- Impact on Bioactivity : Fluorination increases metabolic stability and membrane permeability, as observed in guanylate cyclase activators like nurandociguat, where the -CFH group prolongs half-life in vitro .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines torsional angles between the pyrazole and imidazole rings. For example, a dihedral angle >30° suggests steric hindrance from the difluoromethyl group .

- Packing Analysis : Intermolecular H-bonds (e.g., N–H···O=C) stabilize crystal lattices, as seen in triazolo-pyrimidine analogs .

Q. How should researchers address contradictory bioassay results in structure-activity relationship (SAR) studies?

- Control Experiments : Compare activity of the target compound with non-fluorinated analogs (e.g., replacing -CFH with -CH) to isolate fluorination effects .

- QSAR Modeling : Use Molinspiration or Schrödinger’s QikProp to correlate logP, polar surface area, and IC values. A table of analogs and their bioactivities can highlight trends:

| Analog | Substituent | IC (nM) | logP |

|---|---|---|---|

| Target Compound | -CFH | 12.5 | 2.1 |

| Non-fluorinated Analog | -CH | 45.8 | 1.8 |

| Deoxy-carbonyl Analog | -CHNH | >1000 | 0.9 |

Interpretation : Lower IC correlates with higher lipophilicity (logP) and fluorination .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- ADMET Prediction : Use SwissADME or pkCSM to identify likely cytochrome P450 (CYP3A4) oxidation sites, particularly at the pyrazole C-5 position .

- Docking Studies : AutoDock Vina or Glide can simulate interactions with target enzymes (e.g., guanylate cyclase), highlighting H-bonding with the imidazole carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.